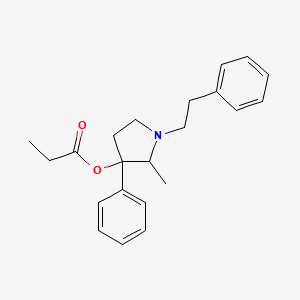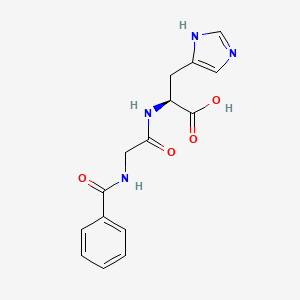
N-Benzoylglycyl-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoylglycyl-L-histidine is a compound that combines the properties of benzoyl, glycyl, and L-histidine It is a derivative of histidine, an essential amino acid that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of diphenylphosphoryl azide (DPPA) as a coupling agent, which facilitates the formation of peptide bonds without racemization . The reaction conditions often include the use of organic solvents like dioxane and the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of N-Benzoylglycyl-L-histidine may involve large-scale peptide synthesis techniques. These methods ensure high yield and purity of the compound. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in the industry .
Chemical Reactions Analysis
Types of Reactions
N-Benzoylglycyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring in histidine can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the benzoyl group.
Substitution: The benzoyl and glycyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated compounds or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of oxo-histidine derivatives .
Scientific Research Applications
N-Benzoylglycyl-L-histidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Benzoylglycyl-L-histidine involves its interaction with specific molecular targets. The imidazole ring in histidine can coordinate with metal ions, making it a crucial component in metalloenzymes. The benzoyl and glycyl groups can modulate the compound’s binding affinity and specificity . These interactions can influence various biochemical pathways, including enzyme catalysis and signal transduction .
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-L-histidine: Lacks the glycyl group, which may affect its binding properties.
N-Glycyl-L-histidine: Lacks the benzoyl group, which may influence its stability and reactivity.
N-Benzoylglycyl-L-lysine: Similar structure but with lysine instead of histidine, leading to different biochemical properties.
Uniqueness
N-Benzoylglycyl-L-histidine is unique due to the presence of both benzoyl and glycyl groups, which enhance its stability and binding affinity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
66087-42-1 |
|---|---|
Molecular Formula |
C15H16N4O4 |
Molecular Weight |
316.31 g/mol |
IUPAC Name |
(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C15H16N4O4/c20-13(8-17-14(21)10-4-2-1-3-5-10)19-12(15(22)23)6-11-7-16-9-18-11/h1-5,7,9,12H,6,8H2,(H,16,18)(H,17,21)(H,19,20)(H,22,23)/t12-/m0/s1 |
InChI Key |
ZJTVIMUHNBCZBP-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


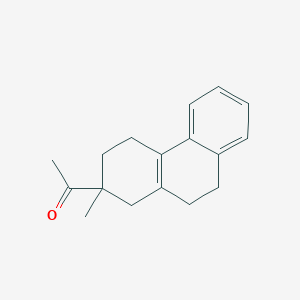
![Bicyclo[2.2.1]heptane-1-carbonyl azide](/img/structure/B14465424.png)
![1,1'-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene]](/img/structure/B14465443.png)
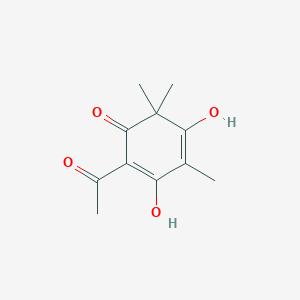

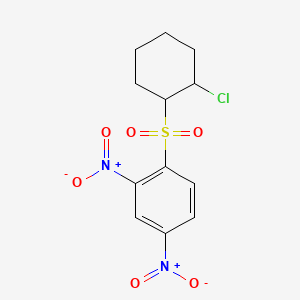
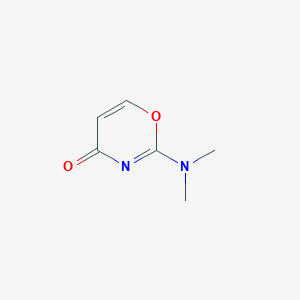
![2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide](/img/structure/B14465465.png)
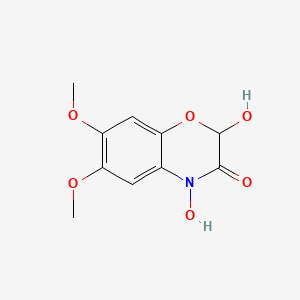
![2-Benzofuran-1,3-dione;1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;2-(2-hydroxyethoxy)ethanol](/img/structure/B14465479.png)

